2-(Piperidin-1-yl)benzo[d]oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperidine in the presence of a dehydrating agent to form the benzoxazole ring, followed by further functionalization to introduce the piperidine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes. By binding to these targets, the compound can modulate signaling pathways and biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine: This compound shares a similar benzoxazole core but has different substituents, leading to distinct biological activities.
2-(3-Aminophenyl)benzo[d]oxazol-5-amine: Another benzoxazole derivative with an amino group, used in the synthesis of poly(benzoxazole imide)s.
Uniqueness
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is unique due to its specific combination of the benzoxazole and piperidine moieties, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-piperidin-1-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H15N3O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2 |
InChI Key |
HUBLYOMFVGUXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.